molecular formula C22H23ClN6OS B10896653 N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10896653
M. Wt: 455.0 g/mol
InChI Key: XOHZEJOMADGNTB-DHRITJCHSA-N
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Description

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the allyl and toluidinomethyl groups. The final step involves the condensation of the triazole derivative with the appropriate hydrazide to form the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, which can inhibit the activity of certain enzymes. The allyl and toluidinomethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the allyl and toluidinomethyl groups, which may confer additional biological activities. Similar compounds include:

These compounds share the triazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C22H23ClN6OS

Molecular Weight

455.0 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23ClN6OS/c1-3-12-29-20(14-24-18-10-8-16(2)9-11-18)26-28-22(29)31-15-21(30)27-25-13-17-6-4-5-7-19(17)23/h3-11,13,24H,1,12,14-15H2,2H3,(H,27,30)/b25-13+

InChI Key

XOHZEJOMADGNTB-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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